molecular formula C36H49N9O7S2 B611393 H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2 CAS No. 158899-10-6

H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2

Katalognummer B611393
CAS-Nummer: 158899-10-6
Molekulargewicht: 783.96
InChI-Schlüssel: XBCFQAGFOXLGBK-OYNNYJHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TLN-232, also known as CAP-232, is a synthetic cyclic heptapeptide with potential antineoplastic activity. Pyruvate kinase (PK) inhibitor TLN-232 targets pyruvate kinase M2 (M2PK), which may disrupt tumor cell anaerobic glycolysis. M2PK is a dimeric isoform of PK and the predominant PK isoform found in tumor cells.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2 and its analogs have been studied for their anticancer properties. Research shows that these compounds exhibit concentration-dependent antiproliferative effects against various human tumor cell lines, such as HT-29, MDA-MB-231, HepG2, and HeLa. Certain analogs like D-Phe-c(Cys-Phe-D-Trp-Lys-Tle-Cys)-Thr-NH2 have shown significant antiproliferative effects on specific cancer cell lines, indicating their potential as cancer therapies (Staykova, Naydenova, Wesselinova, Kalistratova, & Vezenkov, 2012).

Cytotoxicity and Antioxidant Activity

These compounds also display cytotoxic and antioxidant activities. Modified analogs of H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2 have been tested for their in vitro cytotoxic effects against human tumor cell lines and demonstrated significantly higher antioxidant capacity compared to standard antioxidants. These findings suggest potential therapeutic applications in treating various cancers (Naydenova, Wesselinova, Staykova, Goshev, & Vezenkov, 2019).

Bioactive Peptide Analogs

The synthesis and biological activity of highly potent octapeptide analogs of somatostatin, closely related to H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2, have been explored. These analogs show significant activity in inhibiting growth hormone release and possess antitumor activities, indicated by their ability to inhibit the growth of various animal models of tumors (Cai, Szoke, Lu, Fu, Redding, & Schally, 1986).

Conformational Studies

Conformational studies of analogs like D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 provide insights into the structural aspects that contribute to their bioactivity. These studies help in understanding the molecular basis of their interaction with biological targets (Pelton, Whalon, Cody, & Hruby, 2009).

Eigenschaften

CAS-Nummer

158899-10-6

Produktname

H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2

Molekularformel

C36H49N9O7S2

Molekulargewicht

783.96

IUPAC-Name

(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

InChI

InChI=1S/C36H49N9O7S2/c1-20(46)30(31(39)47)45-36(52)29-19-54-53-18-28(43-32(48)24(38)15-21-9-3-2-4-10-21)35(51)42-27(16-22-17-40-25-12-6-5-11-23(22)25)34(50)41-26(33(49)44-29)13-7-8-14-37/h2-6,9-12,17,20,24,26-30,40,46H,7-8,13-16,18-19,37-38H2,1H3,(H2,39,47)(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,52)/t20-,24-,26+,27-,28+,29+,30+/m1/s1

InChI-Schlüssel

XBCFQAGFOXLGBK-OYNNYJHJSA-N

SMILES

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)N)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TLN232;  TLN 232;  TLN232;  CAP232;  CAP232;  CAP 232. Amino acid sequence: DPheCysDTrpLysCysThrNH2.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 2
Reactant of Route 2
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 3
Reactant of Route 3
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 4
Reactant of Route 4
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 5
Reactant of Route 5
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2
Reactant of Route 6
H-D-Phe-Cys(1)-D-Trp-Lys-Cys(1)-Thr-NH2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.